![molecular formula C28H12F12N2 B3067522 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 1228032-35-6](/img/structure/B3067522.png)
3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
説明
The compound is a phenanthroline derivative with two 3,5-bis(trifluoromethyl)phenyl groups attached at the 3 and 8 positions . Phenanthrolines are often used as ligands in coordination chemistry due to their ability to donate electrons through the nitrogen atoms .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving isocyanates . For example, 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in various organic transformations .科学的研究の応用
Photophysical Properties and Ruthenium(II) Complexes
The compound has been utilized in synthesizing novel ruthenium complexes. These complexes, formed through palladium-catalyzed cross-coupling reactions, exhibit significant photophysical properties. Characterization through NMR, UV/Vis spectroscopy, and electrochemical measurements highlights their potential in various applications, including light-absorbing materials and catalysts (Karnahl et al., 2009).
Catalytic Applications in Organic Transformations
1,10-Phenanthroline derivatives have found applications in catalysis. For instance, the use of Phen-based periodic mesoporous organosilica in cobalt-catalyzed alkyne hydrosilylation demonstrates the compound's versatility in facilitating organic transformations. This application underscores its role in enhancing catalytic efficiency and selectivity (Lin et al., 2023).
Luminescent Properties in Lanthanide Complexes
The compound contributes to the development of luminescent lanthanide complexes. These complexes, featuring rare earth elements like europium and samarium, show potential in creating materials with unique luminescent properties, useful in lighting and display technologies (Shi et al., 2013).
Fluorescent Chemosensors
Another significant application is in the development of fluorescent chemosensors, particularly for metal ions like Zn2+. The electron-donating effects of specific substituents in 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline derivatives enhance their sensing abilities, proving useful in biological and environmental monitoring (Zhang et al., 2012).
Ion-Sensing in Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been investigated for their ion-sensing properties. These properties are critical in the design of new materials for ion detection and separation processes, particularly in industrial and environmental applications (Wu et al., 2008).
Applications in Organic Light-Emitting Diodes (OLEDs)
The compound is instrumental in the synthesis of materials for OLEDs. Its derivatives have been used as host materials in OLEDs, contributing to enhanced luminance and efficiency. This application highlights its role in the advancement of display and lighting technologies (Ge et al., 2008).
Electron Transport in Tandem OLEDs
Furthering its use in OLEDs, phenanthroline-based compounds have been developed for efficient charge generation in tandem OLEDs. These compounds demonstrate high electron mobility and stability, making them suitable for creating more efficient and durable OLEDs (Kim et al., 2017).
Near-IR Luminescent Properties in Lanthanide Complexes
The compound's derivatives have been used to sensitize rare earths for near-infrared luminescence. This application is significant in the fields of telecommunications and medical imaging, where near-IR luminescent materials are essential (Hou et al., 2013).
Photophysical and Electrochemical Properties in Optical Sensors
The compound has been employed in the synthesis of ruthenium complexes for use as optical sensors. These sensors, with varied fluorescence intensity responses, are important in environmental monitoring and medical diagnostics (Jeong et al., 2008).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
Similar compounds like n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline might have a similar mode of action.
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also be involved in various biochemical pathways.
Result of Action
Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also have significant effects at the molecular and cellular levels.
Action Environment
The stability and efficacy of similar compounds in different environments are crucial considerations in their use as organocatalysts .
特性
IUPAC Name |
3,8-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12F12N2/c29-25(30,31)19-5-15(6-20(9-19)26(32,33)34)17-3-13-1-2-14-4-18(12-42-24(14)23(13)41-11-17)16-7-21(27(35,36)37)10-22(8-16)28(38,39)40/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMQNTAXGBCGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12F12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
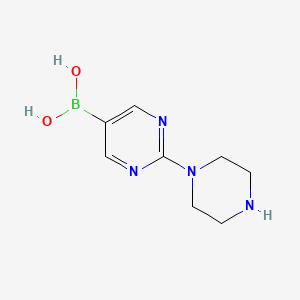
![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)
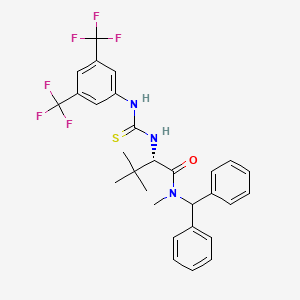
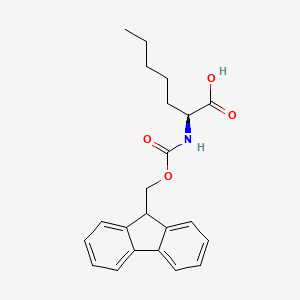
![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)
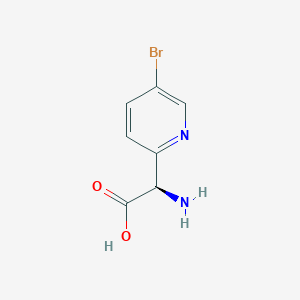
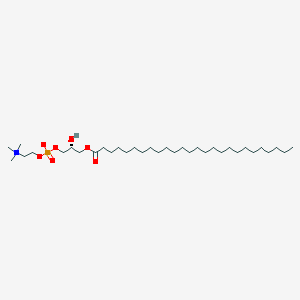
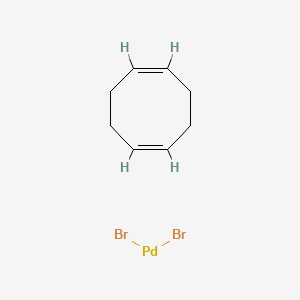
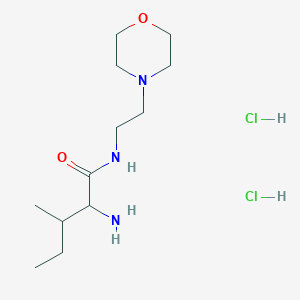
![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)
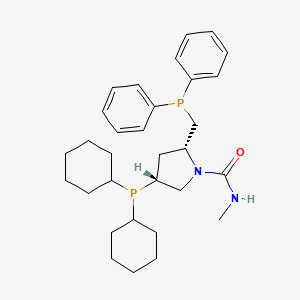

![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
